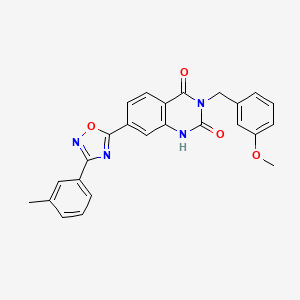![molecular formula C14H16N2O2 B2941017 1-[4-(2-Oxopyrrolidin-1-yl)phenyl]pyrrolidin-2-one CAS No. 5012-03-3](/img/structure/B2941017.png)
1-[4-(2-Oxopyrrolidin-1-yl)phenyl]pyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-[4-(2-Oxopyrrolidin-1-yl)phenyl]pyrrolidin-2-one” is a derivative of pyrrolidine . Pyrrolidine is a five-membered nitrogen heterocycle used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of pyrrolidine derivatives can be achieved through various synthetic strategies. These include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The specific synthesis process for “this compound” is not detailed in the available sources.Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a pyrrolidine ring, which contributes to the stereochemistry of the molecule . The structure also includes a phenyl group and an oxopyrrolidinyl group .Wissenschaftliche Forschungsanwendungen
Cancer Research : Zhang et al. (2005) identified a novel apoptosis inducer, 5-(3-chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole (1d), through high-throughput screening assays. This compound showed activity against breast and colorectal cancer cell lines, inducing apoptosis and cell cycle arrest. The study demonstrates the potential of similar compounds for cancer treatment (Zhang et al., 2005).
Electrochemistry and Materials Science : Hildebrandt et al. (2011) explored the electronically intercommunicating iron centers in di- and tetraferrocenyl pyrroles. These compounds exhibit unique electronic and structural properties, with potential applications in electronic devices and materials science (Hildebrandt et al., 2011).
Antibacterial and Antimalarial Research : Haddad et al. (2015) synthesized a series of spiro[pyrrolidin-2,3′-oxindoles] with significant in vitro antibacterial, antifungal, antimalarial, and antitubercular activities. These findings highlight the potential of pyrrolidine derivatives in developing new treatments for various infectious diseases (Haddad et al., 2015).
Organic Electronics : Wang et al. (2016) designed phenanthroimidazole–diazacarbazole hybrids for use in OLEDs. These compounds exhibit high performance in red, green, and blue electroluminescent devices, suggesting their utility in advanced organic electronics (Wang et al., 2016).
Electroactive Polymer Development : Larmat et al. (1996) investigated the electropolymerization of bis(pyrrol-2-yl)benzene, resulting in a conducting polymer with high electroactivity. This research contributes to the development of new materials for electronic applications (Larmat et al., 1996).
Metal-Free Synthesis in Organic Chemistry : Zheng et al. (2014) achieved the metal-free synthesis of biologically important 1,2,4-triazolo[1,5-a]pyridines, demonstrating a novel strategy for constructing complex molecular structures in organic synthesis (Zheng et al., 2014).
Chemical Sensing and Biological Applications : Khan et al. (2018) developed a pyrene-based fluorescent probe for detecting Ni2+ ions. This sensor shows potential for use in environmental monitoring and biological applications (Khan et al., 2018).
Anti-Cancer and Anti-Inflammatory Research : Zulfiqar et al. (2021) synthesized and characterized 4-(pyrrolidine-2,5‑dione‑1-yl)phenol (PDP), showing significant anti-inflammatory and anticancer activities. This research contributes to the development of new therapeutic agents (Zulfiqar et al., 2021).
Wirkmechanismus
Target of Action
Compounds with a similar pyrrolidine scaffold have been reported to interact with various targets, including receptors and enzymes .
Mode of Action
The pyrrolidine ring, a common feature in this compound, is known to contribute to the stereochemistry of the molecule and increase the three-dimensional coverage due to the non-planarity of the ring . This could potentially influence the compound’s interaction with its targets.
Biochemical Pathways
Compounds with similar structures have been reported to influence various biological pathways .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
The spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Action Environment
The structure of the compound, particularly the presence of the pyrrolidine ring, could potentially influence its stability and interaction with environmental factors .
Eigenschaften
IUPAC Name |
1-[4-(2-oxopyrrolidin-1-yl)phenyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c17-13-3-1-9-15(13)11-5-7-12(8-6-11)16-10-2-4-14(16)18/h5-8H,1-4,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOILDXNHBGQJJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=C(C=C2)N3CCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>36.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49644116 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(3,4-dimethylphenyl)-4-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}phthalazin-1(2H)-one](/img/structure/B2940934.png)
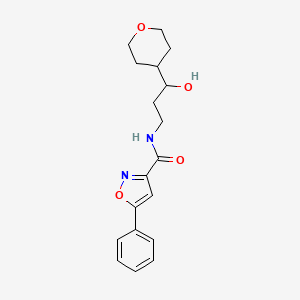
![2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2940938.png)
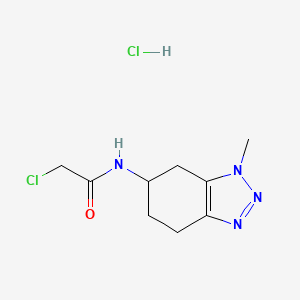
![N-(1-cyano-1-cyclopropylethyl)-2-[methyl(3-phenylpropyl)amino]acetamide](/img/structure/B2940941.png)
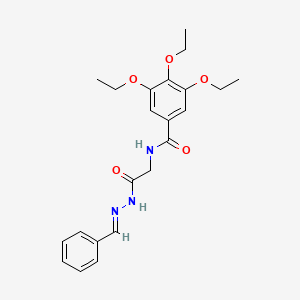
![N-[4-(2-chloroacetamido)-2,5-dimethoxyphenyl]benzamide](/img/structure/B2940943.png)

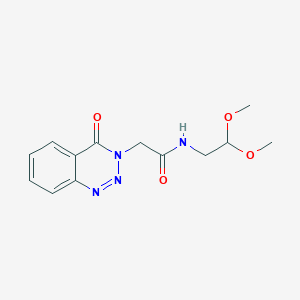
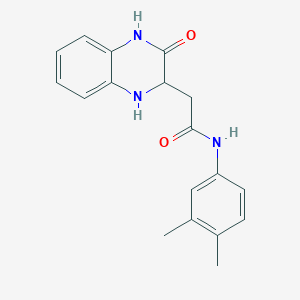

![1-bromo-5H,6H,7H,8H-imidazo[1,5-c]pyrimidin-5-one](/img/structure/B2940954.png)
![[(1R,2R)-2-(1,1-Difluoroethyl)cyclopropyl]methanamine;hydrochloride](/img/structure/B2940955.png)
